molecular formula C30H42N4O11 B12417007 Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc

Cat. No.: B12417007
M. Wt: 634.7 g/mol
InChI Key: GUERDSNOMPTZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker. It is primarily used in the synthesis of PROTAC BET degraders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc has a wide range of applications in scientific research, including:

Mechanism of Action

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. The compound binds to cereblon, leading to the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This mechanism is the basis for its use in the synthesis of PROTAC BET degraders, which are designed to selectively degrade specific proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is unique due to its incorporation of a PEG linker and a Boc-protected amine, which allows for its use in the synthesis of PROTAC BET degraders. This makes it a valuable tool in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C30H42N4O11

Molecular Weight

634.7 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37)

InChI Key

GUERDSNOMPTZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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